2-(1H-benzimidazol-2-yl)isoindole-1,3-dione
Overview
Description
2-(1H-Benzimidazol-2-yl)isoindole-1,3-dione is a heterocyclic compound that combines the structural features of benzimidazole and isoindole-1,3-dione. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of both benzimidazole and isoindole-1,3-dione moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with 2-aminobenzimidazole. The reaction is usually carried out in a suitable solvent such as acetic acid or ethanol under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzimidazol-2-yl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced benzimidazole derivatives.
Scientific Research Applications
2-(1H-Benzimidazol-2-yl)isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)isoindole-1,3-dione involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their normal functions. This interaction can lead to the inhibition of enzyme activity, interference with DNA replication, and induction of apoptosis in cancer cells. The isoindole-1,3-dione moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: 1H-Isoindole-1,3(2H)-dione
Benzimidazole: 1H-Benzimidazole
Comparison
2-(1H-Benzimidazol-2-yl)isoindole-1,3-dione is unique due to the combination of benzimidazole and isoindole-1,3-dione moieties in a single molecule. This dual functionality imparts distinct chemical and biological properties that are not observed in either phthalimide or benzimidazole alone. For example, the compound may exhibit enhanced binding affinity to biological targets and improved solubility in various solvents.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2/c19-13-9-5-1-2-6-10(9)14(20)18(13)15-16-11-7-3-4-8-12(11)17-15/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOICXTUXLGFJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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